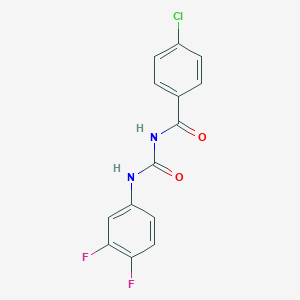![molecular formula C16H15F3N2O3S B284274 Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284274.png)
Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate, also known as EMTA, is a novel compound that has gained attention in the scientific community due to its potential applications in research. EMTA is a sulfanyl-containing pyrimidine derivative that has been synthesized using a multistep process.
Wissenschaftliche Forschungsanwendungen
Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has also been studied for its ability to inhibit certain enzymes and receptors, which could lead to the development of new drugs.
Wirkmechanismus
The mechanism of action of Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. It has also been shown to inhibit the activity of the receptor P2X7, which is involved in inflammation.
Biochemical and Physiological Effects:
Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has also been shown to reduce inflammation in animal models of inflammatory disorders. Additionally, Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate in lab experiments is its ability to inhibit specific enzymes and receptors, which could lead to the development of new drugs. Additionally, Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has been shown to have low toxicity in animal models, which could make it a safer alternative to other compounds. However, one limitation of using Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate in lab experiments is its limited solubility in aqueous solutions, which could affect its bioavailability.
Zukünftige Richtungen
For Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate research include investigating its potential as a therapeutic agent and improving its solubility and bioavailability.
Synthesemethoden
Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate is synthesized using a multistep process that involves the reaction of 4-methoxyphenylboronic acid, trifluoromethylpyrimidine-2-thiol, and ethyl bromoacetate. The reaction is catalyzed by palladium acetate and a phosphine ligand, and is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate.
Eigenschaften
Molekularformel |
C16H15F3N2O3S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
ethyl 2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C16H15F3N2O3S/c1-3-24-14(22)9-25-15-20-12(8-13(21-15)16(17,18)19)10-4-6-11(23-2)7-5-10/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
XWRITNXJPLGAGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCOC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)
![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)




![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)

![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)
![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)